A Technical Guide to 1,3,5-Tris(p-formylphenyl)benzene: Properties, Synthesis, and Applications
A Technical Guide to 1,3,5-Tris(p-formylphenyl)benzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tris(p-formylphenyl)benzene (TFPB) is a highly symmetrical aromatic aldehyde that has garnered significant interest in the fields of materials science and organic chemistry.[1] Its rigid, planar structure, featuring a central benzene ring connected to three p-formylphenyl groups, makes it an ideal building block for the synthesis of complex macromolecular structures, most notably Covalent Organic Frameworks (COFs).[1] This technical guide provides a comprehensive overview of the physical and chemical properties of TFPB, detailed experimental protocols for its synthesis and characterization, and a discussion of its current and potential applications, with a focus on areas relevant to drug development professionals.
Physical and Chemical Properties
1,3,5-Tris(p-formylphenyl)benzene is a white to light yellow crystalline solid.[2] It is air-sensitive and should be stored under an inert atmosphere, such as nitrogen, at temperatures between 10°C and 25°C.[3] Key physical and chemical properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₁₈O₃ | [3] |
| Molecular Weight | 390.43 g/mol | [3] |
| CAS Number | 118688-53-2 | [1] |
| Appearance | White to light yellow powder/crystal | [2][4] |
| Melting Point | 230-234 °C, 250 °C | [1][3] |
Solubility
| Solvent | Solubility | Reference |
| Dichloromethane (DCM) | Soluble | [1] |
| Dimethylformamide (DMF) | Soluble | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble | [1] |
| Tetrahydrofuran (THF) | Soluble | [1] |
Spectroscopic Data
| Spectroscopy | Key Peaks/Shifts (δ in ppm, ν in cm⁻¹) | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.09 (s, 3H, -CHO), δ 7.60–8.0 (m, 24H, Ar-H) | [1] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 192.0 (C=O), δ 125.5–146.7 (Ar-C) | [1] |
| FT-IR (KBr) | 1695–1705 cm⁻¹ (C=O stretch), 3050–3100 cm⁻¹ (Aromatic C-H stretch) | [1] |
Experimental Protocols
Synthesis of 1,3,5-Tris(p-formylphenyl)benzene via Suzuki-Miyaura Coupling
The most common method for synthesizing TFPB is the Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction of a tri-substituted benzene core with a boronic acid derivative in the presence of a palladium catalyst.
Materials:
-
1,3,5-Tris(4-bromophenyl)benzene
-
4-Formylphenylboronic acid
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][1]
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)[1]
-
Tetrahydrofuran (THF)/water or Toluene/ethanol/water mixture[1]
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate/acetone mixture)[1]
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,3,5-tris(4-bromophenyl)benzene (1.0 eq), 4-formylphenylboronic acid (3.3 eq), the palladium catalyst (e.g., 3-5 mol %), and the base (e.g., 2.0 eq per bromine).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent mixture (e.g., a 4:1 mixture of THF and water) via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can range from 12 to 72 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent such as dichloromethane.[5] Dry the combined organic layers over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is often purified by column chromatography on silica gel using a solvent system such as a hexane/ethyl acetate/acetone mixture (e.g., 7.5:1.5:1) to yield the pure 1,3,5-Tris(p-formylphenyl)benzene.[1]
Synthesis workflow for 1,3,5-Tris(p-formylphenyl)benzene.
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified TFPB in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The characteristic aldehyde proton signal should appear around δ 10.09 ppm in the ¹H NMR spectrum.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a KBr pellet containing a small amount of the TFPB sample. Alternatively, acquire the spectrum using an ATR accessory. The spectrum should show a strong absorption band in the region of 1695–1705 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the aldehyde group.[1]
-
Mass Spectrometry: Analyze the sample using a suitable mass spectrometry technique (e.g., ESI-MS or MALDI-MS) to confirm the molecular weight of 390.43 g/mol .
Applications in Research and Development
The primary application of 1,3,5-Tris(p-formylphenyl)benzene is as a versatile building block for the synthesis of Covalent Organic Frameworks (COFs).[1] The aldehyde functional groups of TFPB readily react with amines to form stable imine linkages, leading to the formation of highly ordered, porous, and crystalline two-dimensional or three-dimensional networks.[1]
Covalent Organic Frameworks (COFs) for Drug Delivery
For drug development professionals, the application of TFPB-based COFs in drug delivery systems is of particular interest. The inherent properties of COFs, such as high surface area, tunable pore size, and the potential for functionalization, make them promising candidates for advanced drug carriers.[6]
Key Advantages of TFPB-based COFs in Drug Delivery:
-
High Drug Loading Capacity: The porous nature of COFs allows for the encapsulation of a significant amount of drug molecules within their framework.[7]
-
Controlled Release: The release of the encapsulated drug can be controlled by designing the COF with specific linkers that are sensitive to stimuli such as pH, temperature, or specific enzymes found in the target environment.[6]
-
Biocompatibility: COFs are constructed from organic building blocks, which can be chosen to ensure biocompatibility and reduce toxicity.[8]
-
Targeted Delivery: The surface of the COF nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug delivery system to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.[6]
Logical workflow of TFPB in COF-based drug delivery.
Other Potential Applications
-
Gas Storage and Separation: The high porosity and tunable pore sizes of TFPB-based COFs make them suitable for the selective adsorption and storage of gases like carbon dioxide and hydrogen.[9]
-
Catalysis: COFs can serve as platforms for immobilizing catalytic species, enhancing their stability and reusability.
-
Sensing: The integration of fluorescent moieties into TFPB-derived COFs allows for the development of sensors for the detection of various analytes, including nitroaromatic compounds.[1]
Conclusion
1,3,5-Tris(p-formylphenyl)benzene is a key building block in the rapidly advancing field of porous organic materials. Its well-defined structure and reactive aldehyde groups enable the precise construction of Covalent Organic Frameworks with a wide range of applications. For researchers in drug development, the potential of TFPB-based COFs as highly tunable and efficient drug delivery platforms presents an exciting frontier for the development of next-generation therapeutics. The detailed protocols and property data provided in this guide aim to facilitate further research and innovation in this promising area.
References
- 1. 1,3,5-Tris(p-formylphenyl)benzene | 118688-53-2 | Benchchem [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. 1,3,5-Tris(p-formylphenyl)benzene | 118688-53-2 | FT58679 [biosynth.com]
- 4. rsc.org [rsc.org]
- 5. 1,3,5-Tris(p-formylphenyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 6. Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 7. Covalent organic framework-based nanoplatforms with tunable mechanical properties for drug delivery and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug delivery using biocompatible covalent organic frameworks (COFs) towards a therapeutic approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. ossila.com [ossila.com]
